3-phenyl-1H-pyrrole

Catalog No.
S1935132
CAS No.
27649-43-0
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-phenyl-1H-pyrrole

CAS Number

27649-43-0

Product Name

3-phenyl-1H-pyrrole

IUPAC Name

3-phenyl-1H-pyrrole

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8,11H

InChI Key

LJDRAKFYYGCAQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNC=C2

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2

Synthesis

-phenyl-1H-pyrrole is a heterocyclic aromatic compound. Heterocyclic compounds contain atoms of different elements in their rings. In 3-phenyl-1H-pyrrole, the ring system consists of four carbon atoms and one nitrogen atom. A phenyl group (a six-membered carbon ring with a single attached hydrogen) is bonded to the third carbon atom in the ring.

The scientific literature describes various methods for synthesizing 3-phenyl-1H-pyrrole. One common method involves the reaction of aniline (aminobenzene) with a carbonyl compound, such as ethanedial (glyoxal), in the presence of an acid catalyst [1].

[1] Synthesis of functionalized pyrroles via the Paal-Knorr reaction ScienceDirect:

Reactivity

The presence of the phenyl group and the nitrogen atom in the ring system makes 3-phenyl-1H-pyrrole susceptible to various reactions. Here are some examples:

  • Electrophilic aromatic substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where an electrophilic group replaces a hydrogen atom on the ring [2]. This property allows for the attachment of various functional groups to the molecule, which can be useful for creating new materials with specific properties.

[2] Electrophilic Aromatic Substitution Master Organic Chemistry:

  • Nucleophilic substitution: The nitrogen atom in the pyrrole ring can act as a nucleophile and attack electrophilic centers in other molecules. This reactivity can be exploited to create new C-N bonds [3].

[3] Nucleophilic Aromatic Substitution Master Organic Chemistry:

Potential Applications

Research is ongoing to explore the potential applications of 3-phenyl-1H-pyrrole and related compounds. Some potential areas of application include:

  • Medicinal chemistry: The pyrrole ring is a common structural motif in many biologically active molecules. 3-phenyl-1H-pyrrole or its derivatives could serve as starting materials for the synthesis of new drugs [4].

[4] Examples of drugs containing pyrrole rings Wikipedia:

  • Organic materials: 3-phenyl-1H-pyrrole could be used as a building block for the synthesis of new organic materials with interesting properties, such as conductivity or luminescence [5].

[5] Organic photovoltaics research Nature:

3-Phenyl-1H-pyrrole is an organic compound characterized by a five-membered aromatic heterocyclic structure containing nitrogen. Its molecular formula is C10H9NC_{10}H_9N, and it features a phenyl group attached to the nitrogen of the pyrrole ring. This compound exhibits unique properties due to the presence of both aromatic and heteroaromatic systems, making it a subject of interest in various fields, including medicinal chemistry and materials science.

, including:

  • Electrochemical Polymerization: This compound can be polymerized electrochemically to form conductive polymers, which are useful in electronic applications .
  • Nucleophilic Substitution: The nitrogen atom in the pyrrole ring can act as a nucleophile, allowing for various substitution reactions, particularly with electrophiles .
  • Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

Research indicates that 3-phenyl-1H-pyrrole and its derivatives exhibit various biological activities. Notably, they have shown potential as:

  • Anti-inflammatory Agents: Some derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .
  • Antimicrobial Properties: Certain substituted pyrroles demonstrate antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents.

Several methods exist for synthesizing 3-phenyl-1H-pyrrole:

  • Paal-Knorr Reaction: This classic method involves the reaction of 1,4-diketones with aniline derivatives under acidic conditions to yield pyrroles .
  • One-Step Synthesis from Arylalkenes: A more recent approach utilizes TOSMIC (tosylate-derived reagents) and arylalkenes in a one-step process to synthesize 3-aryl and 3,4-diaryl pyrroles .
  • Electrochemical Methods: Electrochemical polymerization techniques can also be applied to generate this compound from simpler precursors .

3-Phenyl-1H-pyrrole finds applications in several areas:

  • Material Science: Its ability to form conductive polymers makes it valuable in the development of electronic devices.
  • Pharmaceuticals: The biological activity of its derivatives positions it as a potential lead compound for drug development.
  • Dyes and Pigments: The compound's unique color properties allow its use in dye synthesis.

Studies on the interactions of 3-phenyl-1H-pyrrole with other molecules have provided insights into its reactivity and potential applications:

  • Fluorescence Studies: The compound has been investigated for its fluorescent properties, which can be harnessed in biological imaging techniques .
  • Reactivity with Electrophiles: Interaction studies reveal that 3-phenyl-1H-pyrrole readily reacts with various electrophiles, expanding its utility in synthetic chemistry .

Several compounds share structural similarities with 3-phenyl-1H-pyrrole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1H-PyrroleBasic five-membered ring with nitrogenFoundational structure for many derivatives
2-Methyl-1H-pyrroleMethyl group at position 2Enhanced lipophilicity; different biological activity
3-Methyl-1H-pyrroleMethyl group at position 3Altered electronic properties
1-(4-Methylphenyl)-1H-pyrrolePara-substituted phenyl groupPotentially different reactivity patterns
3-(Trifluoromethyl)-1H-pyrroleTrifluoromethyl group at position 3Increased electrophilicity

These compounds illustrate the diversity within the pyrrole family while highlighting the unique characteristics of 3-phenyl-1H-pyrrole due to its specific substitution pattern.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-phenyl-1H-pyrrole

Dates

Modify: 2023-08-16

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